Product packaging for Fast Red B Salt Zinc sulfate(Cat. No.:CAS No. 120-17-2)

Fast Red B Salt Zinc sulfate

Cat. No.: B1173146
CAS No.: 120-17-2
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Description

Historical Trajectories in the Research and Development of Stabilized Diazonium Salts

The journey of diazonium salts began in 1858 with their discovery by Peter Griess. ijcrt.orgnumberanalytics.com These compounds, characterized by the ArN₂⁺X⁻ functional group, quickly proved to be highly versatile intermediates in organic synthesis, especially in the production of azo dyes. ijcrt.orgnumberanalytics.com However, a significant challenge hindered their widespread use: their inherent instability. Simple diazonium salts, such as diazonium chlorides, are often unstable at room temperature and can be explosive when isolated in solid form. researchgate.netacs.org This necessitated their preparation at low temperatures (0-5°C) and immediate use in subsequent reactions, a process known as in situ generation. ijcrt.orgresearchgate.net

The need for more stable, storable diazonium compounds drove research into methods of stabilization. This led to the development of "fast salts," which are stabilized diazonium salts that can be stored as solids and used directly in staining solutions. researchgate.net Stabilization is typically achieved in two ways:

Modification of the Counterion: Replacing the simple halide anion with a more complex, non-nucleophilic anion like tetrafluoroborate (B81430) (BF₄⁻) results in diazonium tetrafluoroborate salts, which are considerably more stable solids. researchgate.netacs.org

Formation of Double Salts: Complexation with metal halides, most commonly zinc chloride, proved to be an effective method for stabilizing diazonium salts. researchgate.netgoogle.com This is the strategy used for Fast Red B Salt Zinc Sulfate (B86663). The formation of a double salt, such as a tetrachlorozincate complex, increases the stability of the diazonium cation, allowing it to be isolated, stored, and handled more conveniently. google.comscbt.com

The commercial availability of these stabilized salts in the 20th century, including Fast Red B Salt, revolutionized histochemistry and other fields by providing reliable, off-the-shelf reagents for azo coupling reactions. researchgate.netresearchgate.net

Contemporary Relevance of Fast Red B Salt Zinc Sulfate in Chemical Research

The primary contemporary application of this compound is in enzyme histochemistry and cytochemistry. It serves as a crucial coupling agent for the detection of hydrolytic enzyme activity, most notably alkaline phosphatase and aminopeptidases. deepdyve.comnih.govontosight.ai

The detection mechanism involves a two-step process:

An enzyme-specific substrate, typically a naphthol derivative (e.g., Naphthol AS-MX phosphate), is introduced. The target enzyme cleaves the substrate, releasing a naphthol compound at the site of enzyme activity.

Fast Red B Salt is then added to the solution. The diazonium cation rapidly couples with the liberated naphthol to form a highly colored, insoluble azo dye. researchgate.net This results in the formation of a stable, visible red precipitate precisely at the location of the enzymatic activity within a tissue section or cell sample. ontosight.ai

This technique is invaluable for:

Visualizing Enzyme Localization: Researchers can pinpoint the specific cells or subcellular compartments that express a particular enzyme. ontosight.ai

Diagnostic Staining: In medical diagnostics, altered alkaline phosphatase activity is a marker for certain bone disorders and some types of cancer. Fast Red B Salt is used in staining procedures to help identify these conditions. ontosight.ai

Biochemical Assays: It is used as a colorimetric indicator in various laboratory tests to quantify enzyme levels. google.com

The table below summarizes key properties and applications of the compound.

Property/ApplicationDescription
CAS Number 120-17-2 (for the parent diazonium salt)
Molecular Formula C₇H₆ClN₃O₃ (for the parent diazonium salt)
Primary Function Chromogenic coupling agent
Key Application Area Enzyme Histochemistry
Target Enzymes Alkaline Phosphatase, Aminopeptidases, Esterases
Reaction Product Insoluble Red Azo Dye
Stabilization Method Formation of a double salt with Zinc Sulfate/Chloride

Scope and Research Orientations for Advanced Investigations of the Compound

While this compound is a well-established reagent, several avenues for advanced investigation remain. The renewed interest in diazonium salt chemistry opens up new possibilities for this classic compound. acs.orgsci-hub.se

Future research could be oriented towards:

Development of Novel Biosensors: The fundamental principle of using Fast Red B Salt for enzyme detection could be adapted to create more sophisticated biosensors. Research could focus on immobilizing the salt and substrate onto nanostructured materials or electrode surfaces for sensitive electrochemical or optical detection of enzyme activity.

Expansion to Other Analytical Techniques: Exploring the utility of Fast Red B Salt in other modern analytical methods, such as flow cytometry or high-throughput screening assays, could broaden its applicability. This would require optimizing reaction conditions for different platforms and potentially modifying the compound to enhance its signaling properties (e.g., fluorescence).

Surface Functionalization: Aryl diazonium salts are increasingly used for the chemical modification of surfaces, including metals, polymers, and carbon nanomaterials. ijcrt.org Investigating the potential of this compound for surface grafting could lead to new materials with specific functionalities, leveraging the nitro and methoxy (B1213986) groups on its aromatic ring for further chemical transformations.

Mechanistic Studies with Advanced Imaging: Applying modern, high-resolution imaging techniques could provide deeper insights into the kinetics and spatial dynamics of the azo dye precipitation within cellular structures. This could help refine staining protocols and improve the quantitative interpretation of histochemical results. Recent studies on zinc-ion solvation and deposition in batteries, for example, demonstrate advanced characterization techniques that could be adapted to study the role of the zinc complex in the staining process. acs.org

These research directions highlight the potential for this compound to evolve from a classical reagent into a tool for advanced chemical and materials science research.

Properties

CAS No.

120-17-2

Molecular Formula

C14H7NO7S

Synonyms

Fast Red B Salt Zinc sulfate

Origin of Product

United States

Synthetic Methodologies and Preparation Research

Advanced Synthetic Pathways and Innovations in Fast Red B Salt Zinc Sulfate (B86663) Production for Research Applications

The production of research-grade Fast Red B Salt Zinc Sulfate is a multi-stage process that begins with the synthesis of its precursor amine, followed by diazotization and stabilization. Innovations in this field aim to improve yield, safety, and product quality. nih.govnih.gov

The foundational precursor, 2-methoxy-4-nitroaniline (B147289) (also known as Fast Red B base), is typically synthesized from o-anisidine (B45086) (2-methoxyaniline). An advanced synthetic pathway involves a three-step process designed to enhance yield and reduce byproducts:

Formylation: o-Anisidine undergoes a formylation reaction with formic acid, protecting the amino group.

Nitration: The resulting N-(2-methoxyphenyl)formamide is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperatures to introduce a nitro group at the para position.

Hydrolysis: The nitroformailide intermediate is hydrolyzed, typically with sulfuric acid and water, to remove the formyl protecting group and yield the 2-methoxy-4-nitroaniline precursor.

Once the Fast Red B base is obtained, the critical step is diazotization. This reaction converts the primary aromatic amine into a diazonium salt. The standard method involves treating the amine with nitrous acid (HNO₂) under refrigerated conditions (0–5 °C). nih.gov The nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid. jchemrev.com

The final and crucial step for producing a stable, solid product is the precipitation of the diazonium salt as a complex double salt. This is achieved by introducing a solution of zinc sulfate into the reaction mixture. The zinc sulfate facilitates the formation of a stable, crystalline product that can be isolated, dried, and stored, which is a significant improvement over the transient and potentially explosive nature of simple diazonium chlorides. lkouniv.ac.ingoogle.com

Recent innovations in chemical synthesis, particularly continuous flow technology, offer significant advantages for the production of diazonium salts. nih.gov Flow reactors allow for precise control over reaction parameters such as temperature, stoichiometry, and residence time. This level of control minimizes the accumulation of unstable diazonium intermediates, thereby enhancing the safety of the process. For research applications, this methodology provides superior batch-to-batch consistency and higher purity products compared to traditional batch processing. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Diazonium Salt Production

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Safety Higher risk due to accumulation of unstable intermediates. Enhanced safety as only small volumes react at any given time. nih.gov
Temperature Control Difficult to maintain uniform temperature in large volumes. Precise and rapid temperature control is achievable. nih.gov
Consistency Prone to batch-to-batch variability. High degree of consistency and reproducibility. nih.gov
Product Purity May contain more side-products and impurities. Generally yields higher purity products due to optimized conditions.
Scalability Scaling up can be challenging and hazardous. Scaled out by running multiple reactors in parallel or for longer durations. nih.gov

Research on Stabilization Mechanisms of Diazonium Salts Utilizing Zinc Sulfate

Arenediazonium salts are notoriously unstable and can decompose, sometimes explosively, when isolated in a dry, solid state, particularly as simple halide salts. wikipedia.orgmasterorganicchemistry.com This instability arises from the excellent leaving group potential of dinitrogen gas (N₂). wikipedia.org For practical use in research, these compounds must be stabilized. The most common method is the formation of double salts with metal halides or sulfates. lkouniv.ac.in

The stabilization of Fast Red B diazonium cation with zinc sulfate involves the formation of a complex salt. While the mechanism is most extensively documented for zinc chloride, the principle is analogous for zinc sulfate. In the case of zinc chloride, two diazonium cations ([ArN₂]⁺) associate with a tetrachlorozincate(II) anion ([ZnCl₄]²⁻) to form a stable, solid salt with the general formula ([ArN₂]₂) [ZnCl₄]. lkouniv.ac.inresearchgate.net

This complex formation significantly enhances the thermal stability of the compound. The large, divalent complex anion helps to distribute the charge and increase the lattice energy of the crystal, making it more difficult for the diazonium cation to decompose and release nitrogen gas. The resulting double salt is typically a free-flowing powder that is less hygroscopic and more stable during storage compared to the simple diazonium salt. google.com In the case of zinc sulfate, the sulfate ion can act as a bidentate bridge between zinc centers or coordinate in other ways to form a stable complex anion that associates with the diazonium cation. researchgate.net

Several factors influence the stability of a given diazonium salt, as detailed in the research literature. researchgate.net

Table 2: Factors Influencing the Stability of Arenediazonium Salts

Factor Influence on Stability Rationale
Counter-ion (Anion) High Impact. Larger, complex anions (e.g., [ZnCl₄]²⁻, BF₄⁻) significantly increase stability. Increases crystal lattice energy and reduces the reactivity of the cation. wikipedia.orgresearchgate.net
Aromatic Ring Substituents Moderate Impact. Electron-withdrawing groups can increase stability. These groups can reduce the electron density on the diazonium group, slightly hindering the loss of N₂. researchgate.net
Temperature High Impact. Low temperatures (typically < 5 °C) are crucial for preventing decomposition in solution. researchgate.net The decomposition reaction has a low activation energy.
Presence of Water Moderate Impact. The solid double salt is more stable, but moisture can promote decomposition. Water can act as a nucleophile, leading to the formation of phenols and decomposition. wikipedia.org
pH High Impact. Diazonium salts are most stable in acidic solutions (pH < 3). In neutral or alkaline conditions, they can convert to unstable diazohydroxides or explosive diazoanhydrides. nih.gov

Methodological Studies for Enhancing Purity and Batch Consistency for Research-Grade Compound

Achieving high purity and consistent quality is paramount for research-grade reagents like this compound, as impurities can lead to unreliable and non-reproducible experimental results. Methodological studies focus on both the purification of the final product and the analytical techniques used to verify its quality.

Standard purification procedures during synthesis involve isolating the precipitated double salt by filtration. The resulting filter cake is then washed to remove residual acids and unreacted starting materials. A common practice is to wash the cake with a cold brine (salt solution), which helps to maintain the insolubility of the product while washing away acidic impurities. google.com The purified cake is then dried under controlled conditions, often at a low temperature (e.g., 40-45 °C), to remove moisture without causing thermal decomposition. google.com Some patented methods describe the use of surface-active agents during the precipitation step, which can promote the formation of larger, more uniform crystals. This improves the efficiency of filtration and washing, leading to a drier and purer initial product. google.com

For ensuring the stringent requirements of research-grade material, analytical validation is critical. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for this purpose. It allows for the separation and quantification of the main diazonium compound from potential impurities, such as the initial amine precursor or byproducts from side reactions. beilstein-journals.org Developing a robust HPLC method is essential for quality control, enabling the assessment of purity and ensuring consistency from one production batch to the next. researchgate.net Other analytical methods, such as UV-Vis spectroscopy, can also be used to confirm the identity and concentration of the diazonium salt in solution. researchgate.net

Table 3: Methodologies for Purity Enhancement and Quality Control

Methodology Purpose Description
Controlled Precipitation Isolation & Initial Purification Addition of zinc sulfate solution under controlled temperature and pH to precipitate the stable double salt.
Filtration and Washing Removal of Soluble Impurities The solid product is collected by filtration and washed, often with cold brine, to remove residual acids and salts. google.com
Controlled Drying Removal of Moisture The washed product is dried at low temperatures (e.g., < 45 °C) to prevent thermal decomposition. google.com
RP-HPLC Purity Assessment & Batch Consistency A quantitative analytical method used to separate the target compound from impurities and verify its concentration, ensuring batch-to-batch consistency. beilstein-journals.orgresearchgate.net
UV-Vis Spectroscopy Identification & Quantification Used to confirm the identity of the diazonium salt via its characteristic absorption spectrum and to determine its concentration in solution. researchgate.net

Mechanistic Investigations of Chemical Reactivity and Interactions

Elucidation of Azo Coupling Reaction Mechanisms Involving Fast Red B Salt Zinc Sulfate (B86663) as a Reactant

The fundamental reaction involving Fast Red B Salt Zinc Sulfate is the azo coupling, an electrophilic aromatic substitution reaction. lumenlearning.comwikipedia.org The diazonium cation, 2-methoxy-4-nitrobenzenediazonium (B1210940), is the active electrophile that reacts with electron-rich coupling components, such as phenols and aromatic amines. zendy.ioncert.nic.in

The mechanism of azo coupling with a phenol (B47542), for instance, proceeds as follows:

Activation of the Coupling Component: The reaction is typically carried out under mildly alkaline or neutral conditions. zendy.io In the case of phenolic substrates, the hydroxyl group is deprotonated to form a more strongly activating phenoxide ion. libretexts.org This enhances the nucleophilicity of the aromatic ring.

Electrophilic Attack: The 2-methoxy-4-nitrobenzenediazonium cation, a weak electrophile, then attacks the electron-rich aromatic ring of the coupling partner. zendy.io The presence of the electron-withdrawing nitro group on the diazonium salt enhances its electrophilicity, making the reaction more favorable. wikipedia.org The attack usually occurs at the para position to the activating group (e.g., the hydroxyl or amino group) of the coupling component, unless this position is already occupied, in which case ortho-coupling may occur. wikipedia.org

Formation of a Sigma Complex: The electrophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base, such as the hydroxide (B78521) ion in the reaction medium, abstracts a proton from the sigma complex, leading to the rearomatization of the ring and the formation of the final azo-coupled product. youtube.com

Kinetic and Thermodynamic Studies of Reactions Catalyzed by or Involving the Compound

While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, the general principles of azo coupling kinetics provide a framework for understanding its reactivity. The rate of the azo coupling reaction is dependent on several factors, including the concentration of both the diazonium salt and the coupling component, the pH of the reaction medium, and the temperature.

Rate = k[Ar-N₂⁺][Ar'-O⁻]

Substituent Effects on Reaction Rate:

The electronic nature of the substituents on both the diazonium salt and the coupling partner significantly influences the reaction rate.

On the Diazonium Salt: Electron-withdrawing groups, such as the nitro group present in Fast Red B Salt, increase the electrophilicity of the diazonium cation and thus increase the rate of reaction. researchgate.net Conversely, electron-donating groups decrease the reaction rate. wikipedia.org

On the Coupling Component: Electron-donating groups on the coupling partner increase the nucleophilicity of the aromatic ring and accelerate the reaction.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives, can be applied to azo coupling reactions to quantify the effect of substituents. cdnsciencepub.comwikipedia.org A positive rho (ρ) value in the Hammett plot for the reaction of various substituted diazonium salts with a given coupling partner indicates that the reaction is favored by electron-withdrawing substituents on the diazonium salt.

Thermodynamics of Azo Coupling:

Azo coupling reactions are generally thermodynamically favorable, leading to the formation of stable azo compounds. The formation of the highly stable nitrogen molecule (N₂) as a byproduct in decomposition reactions highlights the inherent thermodynamic instability of diazonium salts if not properly handled. ncert.nic.in The azo coupling reaction, however, retains the diazo group in the final product and is driven by the formation of a new, stable carbon-nitrogen bond and the restoration of aromaticity in the coupling component. youtube.com

Research into the Specific Role of Zinc Sulfate in Modulating Reactivity and Stability

Diazonium salts are notoriously unstable and can be explosive in their pure, dry form. For practical applications, they are often stabilized. Fast Red B Salt is commercially available as a double salt with zinc chloride, which is a common method for stabilizing diazonium compounds. zendy.io This stabilization is crucial for the safe handling, storage, and transport of the reagent.

The primary role of zinc chloride (and by extension, zinc sulfate in the complex) is to form a stable, non-hygroscopic double salt with the diazonium cation. This reduces the tendency of the diazonium salt to decompose, which can occur through the loss of nitrogen gas. While the exact structure of the zinc sulfate complex with the 2-methoxy-4-nitrobenzenediazonium cation is not widely documented in readily available literature, it is understood that the zinc salt coordinates with the diazonium compound, thereby increasing its stability.

The formation of this double salt is believed to modulate the reactivity of the diazonium ion in a controlled manner. While the primary function is stabilization, the presence of the zinc salt may also influence the electronic environment of the diazonium group, potentially affecting its electrophilicity and, consequently, the kinetics of the azo coupling reaction. However, detailed studies quantifying this effect on the reactivity of this compound are scarce. It is generally accepted that the stabilized salt provides a reliable and consistent source of the diazonium cation for coupling reactions.

Investigations of Interactions with Various Substrates in Model Research Systems

The reactivity of this compound has been investigated with a variety of electron-rich aromatic substrates, primarily phenols and aromatic amines, which are the classical coupling partners in azo dye synthesis.

Interaction with Phenolic Substrates:

Fast Red B Salt readily couples with various phenolic compounds. The position of coupling is highly dependent on the steric and electronic effects of the substituents on the phenol ring.

Coupling PartnerMajor ProductObservations
Phenol4-(2-methoxy-4-nitrophenylazo)phenolCoupling occurs predominantly at the para-position. libretexts.org
2-Naphthol1-(2-methoxy-4-nitrophenylazo)-2-naphtholA common reaction yielding a reddish dye. The coupling occurs at the 1-position. chemicalbook.com
Resorcinol (B1680541)2,4-dihydroxy-1-(2-methoxy-4-nitrophenylazo)benzeneDue to the presence of two activating hydroxyl groups, resorcinol is highly reactive.

Interaction with Aromatic Amine Substrates:

Aromatic amines are also excellent coupling partners for Fast Red B Salt. The reaction conditions, particularly the pH, are critical in determining the outcome. In slightly acidic to neutral media, coupling occurs on the aromatic ring, whereas under more alkaline conditions, N-coupling to form triazenes can become a competing reaction. wikipedia.org

Coupling PartnerMajor ProductObservations
Aniline (B41778)4-(2-methoxy-4-nitrophenylazo)anilineCoupling occurs at the para-position of the aniline ring. ncert.nic.in
N,N-Dimethylaniline4-(2-methoxy-4-nitrophenylazo)-N,N-dimethylanilineThe dimethylamino group is a strong activating group, leading to rapid coupling.

The choice of substrate and the specific reaction conditions allow for the synthesis of a wide array of azo dyes with varying colors and properties. The predictable nature of the electrophilic aromatic substitution mechanism enables the rational design of new dye molecules based on the structure of Fast Red B Salt.

Advanced Analytical Research Methodologies and Characterization

Development and Validation of Spectroscopic Techniques for Structural and Electronic Characterization in Research

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of Fast Red B Salt Zinc sulfate (B86663). Techniques such as UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information for a comprehensive characterization.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to investigate the electronic transitions within the molecule. The diazonium cation of Fast Red B contains a conjugated π-system, which gives rise to characteristic absorption bands. Research has identified significant absorbance peaks for Fast Red B salts, though the exact maximum absorption (λmax) can be influenced by the specific counter-ion and solvent environment. For instance, absorbance peaks have been reported at both 216 nm and 375 nm for different forms of Fast Red B salt. The peak at the higher wavelength is more likely associated with the π → π* transitions of the extended conjugated system involving the aromatic ring and the diazonium group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the compound by measuring the absorption of infrared radiation. For Fast Red B Salt Zinc sulfate, the FTIR spectrum is expected to show several characteristic absorption bands. The most significant would be the strong stretching vibration of the diazonium group (–N≡N⁺), which typically appears in the region of 2200–2300 cm⁻¹. Other expected peaks would correspond to aromatic C-H stretching, C=C ring stretching, C-O ether stretching, and the asymmetric and symmetric stretching of the nitro group (NO₂). The presence of zinc sulfate may subtly influence the spectrum, particularly if interactions occur with the organic cation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement and electronic structure of the molecule.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the positions of the methoxy (B1213986) and nitro substituent groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom attached to the diazonium group (C-N≡N⁺) is of particular interest, with studies on benzenediazonium (B1195382) salts showing its resonance in the 102-123 ppm range. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the diazonium group. Research on benzenediazonium salts has shown that substituent groups on the aromatic ring significantly affect the ¹⁵N chemical shifts. nih.gov Electron-donating groups, like the methoxy group in Fast Red B, would be expected to shift the nitrogen resonances downfield, while electron-withdrawing groups like the nitro group would cause an upfield shift. nih.gov

A summary of expected spectroscopic data is presented below.

Spectroscopic TechniqueFeatureExpected Observation / Wavelength / Wavenumber / Chemical Shift
UV-Visibleλmax (Electronic Transition)~216 nm, ~375 nm
FTIRN≡N⁺ Stretch2200 - 2300 cm⁻¹ (Strong)
FTIRAromatic C=C Stretch1450 - 1600 cm⁻¹
FTIRNO₂ Asymmetric Stretch1500 - 1570 cm⁻¹
FTIRC-O-C Asymmetric Stretch1200 - 1275 cm⁻¹
¹³C NMRC-N≡N⁺~102 - 123 ppm
¹⁵N NMR-N≡N⁺Highly sensitive to substituent effects

Application of Chromatographic and Electrophoretic Methods for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic and electrophoretic techniques are essential for separating this compound from precursors, impurities, and degradation products, making them vital for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of diazonium salts. A reversed-phase HPLC method, typically using a C18 column with a UV-Vis detector, can effectively separate the polar diazonium salt from less polar starting materials (e.g., 2-methoxy-4-nitroaniline) and non-polar byproducts. The mobile phase usually consists of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. google.com In research contexts, HPLC is also used for reaction monitoring during the synthesis (diazotization) of the salt, allowing for the optimization of reaction conditions by tracking the consumption of the starting amine and the formation of the diazonium product over time. shu.ac.uk

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative tool for monitoring reactions and assessing purity. The diazonium salt can be visualized on a TLC plate due to its inherent color or by spraying with a coupling agent (e.g., a naphthol solution) to form a brightly colored azo dye, a technique that leverages the compound's characteristic reactivity. ojp.gov

Capillary Electrophoresis (CE): CE methods, particularly Capillary Zone Electrophoresis (CZE), are well-suited for the analysis of charged species like the Fast Red B diazonium cation. nih.gov Separation in CZE is based on the charge-to-size ratio of the analytes. wikipedia.org Under the influence of an electric field, the positively charged diazonium cation migrates at a different velocity than unreacted neutral precursors or negatively charged counter-ions (sulfate) and impurities. youtube.com This technique offers high resolution and requires minimal sample volume, making it a valuable research tool for purity analysis and for studying the stability of the diazonium salt in solution. nih.gov

Quantitative Analytical Research Approaches for the Detection and Estimation of the Compound and its Derivatives

Quantitative analysis of this compound is critical for quality control and for its application in other analytical methods. The most common approach is based on the formation of a highly colored azo dye.

Spectrophotometric Quantification via Azo Coupling: This is a widely used and robust method for the quantitative determination of diazonium salts. The principle involves reacting a known volume of the diazonium salt solution with an excess of a specific coupling agent in a pH-controlled environment to form a stable and intensely colored azo dye. researchgate.net The concentration of the resulting dye, which is directly proportional to the initial concentration of the diazonium salt, is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the azo dye product. orientjchem.org

The reaction follows the Beer-Lambert law, where absorbance is linearly related to concentration over a specific range. nottingham.ac.ukresearchgate.net By constructing a calibration curve using standards of known concentration, the amount of Fast Red B Salt in an unknown sample can be accurately determined. Research has shown that various phenolic compounds can act as effective coupling agents. researchgate.net

Parameters for Spectrophotometric Quantification
ParameterDescriptionTypical Value / Condition
PrincipleAzo coupling reactionDiazonium Salt + Coupling Agent → Azo Dye
Coupling AgentsElectron-rich aromatic compoundsPhenols, Naphthols, Aromatic Amines
Detection MethodUV-Visible SpectrophotometryMeasurement of absorbance at λmax
pH ConditionOptimized for couplingTypically mildly alkaline for phenolic couplers
Quantification LawBeer-Lambert LawA = εbc
Linear RangeConcentration range where Beer's Law is obeyedDependent on the specific azo dye formed (e.g., 1-15 µg/mL) researchgate.net

Voltammetric Methods: Electrochemical techniques, such as voltammetry, represent an alternative approach for the quantification of diazonium salts. These methods are based on the electrochemical reduction of the diazonium group at the surface of an electrode. The resulting current is proportional to the concentration of the diazonium salt in the solution. This approach can offer high sensitivity for detecting the compound in various matrices.

Advanced Diffraction and Microscopic Techniques for Solid-State Research

The characterization of this compound in its solid form is crucial for understanding its stability, solubility, and handling properties.

X-ray Diffraction (XRD): X-ray diffraction is the primary technique for investigating the crystalline structure of solid materials. For this compound, which is a crystalline powder, XRD analysis can provide definitive proof of its structure, including the arrangement of the diazonium cations, zinc ions, and sulfate anions within the crystal lattice. allen.in It allows for the determination of unit cell dimensions and confirms the formation of the specific double salt structure. X-ray crystallography studies on other arenediazonium salts have confirmed that the C–N⁺≡N functional group has a linear geometry, with the N⁺≡N bond distance being approximately 1.083 Å, very close to that of the dinitrogen molecule. wikipedia.org Furthermore, XRD is used to identify different polymorphic forms or solvates, which can have significantly different physical properties.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle characteristics of the solid powder. SEM analysis of this compound would reveal information about the size, shape, and aggregation of its crystals. This morphological information is important as it can influence bulk properties such as flowability, dissolution rate, and reactivity in solid-state applications. Research on related azo dye powders has utilized SEM to characterize their granular and particle structures. mdpi.com

Transmission Electron Microscopy (TEM): For a more detailed view of the material at the nanoscale, TEM can be employed. This technique could be used to investigate the presence of nano-sized crystalline domains or defects within the larger particles of this compound, providing deeper insight into its solid-state structure.

Applications in Specialized Chemical and Biological Research Domains

Research on its Role in the Synthesis of Advanced Azo Dyes and Pigments

The diazonium moiety of Fast Red B Salt is highly reactive toward electron-rich aromatic systems, a characteristic that is fundamental to the production of a wide array of azo dyes and pigments. These synthesized colorants are subjects of research aimed at discovering materials with superior properties for industrial applications, including textiles, inks, and coatings. jayfinechem.commohanpolyfab.comhashnode.dev The precursor to the salt, Fast Red B Base (2-Methoxy-4-Nitroaniline), is a key intermediate in the synthesis of high-performance organic pigments, such as Pigment Yellow 74. mohanpolyfab.comhashnode.dev

The synthesis of azo pigments via the coupling of Fast Red B Salt with aromatic compounds is an electrophilic aromatic substitution reaction sensitive to several parameters. wikipedia.org Research into optimizing these reactions focuses on controlling temperature, pH, and reagent stoichiometry to maximize yield and ensure the desired pigmentary properties.

The diazonium salt is thermally unstable; therefore, the diazotization of the precursor amine and the subsequent coupling reaction are typically conducted at low temperatures, generally between 0°C and 5°C, to prevent decomposition of the salt and the formation of unwanted byproducts. coaching-center.in

The pH of the reaction medium is one of the most critical parameters influencing the reaction. organic-chemistry.org The optimal pH depends on the nature of the coupling partner. For coupling with phenols or naphthols, the reaction is carried out in mildly alkaline conditions (pH > 7.5). libretexts.org This deprotonates the hydroxyl group to form a more strongly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the diazonium cation. jove.com Conversely, when coupling with aromatic amines, the reaction is performed in mildly acidic to neutral conditions (pH < 7) to ensure a sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium ion concentration from dropping too low. libretexts.orgjove.com

Research detailed in patent literature for the synthesis of related azo pigments provides specific examples of how these parameters are controlled to optimize the process.

Table 1: Optimized Reaction Parameters for Azo Pigment Synthesis
ParameterConditionRationale/PurposeReference
Temperature (Diazotization)0°C to -5°CMaintains the stability of the diazonium salt; prevents thermal decomposition. coaching-center.ingoogle.com
Temperature (Coupling)~15°CControlled temperature to ensure a steady reaction rate without degrading the reactants or products. google.com
pH (Diazotization)0.5 - 2.0Strongly acidic conditions are required for the formation of nitrous acid and subsequent diazotization of the primary amine. patsnap.com
pH (Coupling with Acetoacetanilide)4.3 - 6.5Maintains the reactivity of both the diazonium salt (electrophile) and the enolate form of the acetoacetanilide (B1666496) (nucleophile). google.com
Reagent ControlSlow, controlled addition of diazonium salt to the coupling component.Prevents the presence of excess diazo component, which can lead to side reactions and impurities. google.comcuhk.edu.hk

The vibrant color of azo dyes and pigments originates from the chromophore, which is the part of the molecule responsible for absorbing visible light. In these compounds, the chromophore is the extended conjugated π-electron system created by the azo group (–N=N–) linking two or more aromatic rings. jove.com

The formation of this chromophore occurs through the mechanism of electrophilic aromatic substitution. jove.com The key steps are:

Formation of the Electrophile : The aryldiazonium cation, derived from Fast Red B Base, is a weak electrophile. Its positive charge is delocalized over the two nitrogen atoms. libretexts.org

Nucleophilic Attack : An electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, acts as the nucleophile. The π electrons of the activated aromatic ring attack the terminal nitrogen atom of the diazonium ion. jove.com This attack typically occurs at the para position relative to the activating group (e.g., -OH or -NH₂) on the coupling partner, due to steric and electronic factors. If the para position is blocked, the substitution occurs at an ortho position. wikipedia.orgjove.com

Formation of the Sigma Complex : The attack results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. jove.com

Deprotonation : A base removes a proton from the carbon atom at the site of attack, restoring the aromaticity of the ring and yielding the final, neutral azo compound. jove.com

Applications in Enzyme Histochemistry Research Methodologies

Fast Red B Salt is a valuable chromogenic reagent in enzyme histochemistry and immunohistochemistry (IHC), particularly for the detection of hydrolytic enzymes like alkaline phosphatase (AP). biocompare.comclinisciences.com In these research applications, an antibody or probe is conjugated to an enzyme. The location of the target antigen is then visualized by providing a substrate that the enzyme converts into a product that reacts with Fast Red B Salt to form a colored precipitate. biocare.net

The core principle of using Fast Red B Salt for enzyme detection is a two-step, in-situ chemical reaction that precisely pinpoints the location of enzyme activity.

Enzymatic Reaction (Substrate Specificity) : The specificity of the detection method is conferred by the enzyme's action on a particular substrate. For example, in the detection of alkaline phosphatase, a synthetic substrate like Naphthol AS-MX phosphate (B84403) is used. sigmaaldrich.com The enzyme, if present in the tissue, specifically hydrolyzes the phosphate ester bond of this substrate. clinisciences.com

Azo Coupling Reaction (Localization) : The enzymatic hydrolysis liberates a soluble, colorless naphthol product. This product is immediately available to react with Fast Red B Salt, which is included in the incubation medium. The liberated naphthol couples with the diazonium salt to form a highly colored, insoluble red azo dye. clinisciences.com3hbiomedical.com

Because this coupling reaction is rapid and the resulting azo dye is insoluble in the aqueous buffer, the red precipitate forms directly at the site of enzyme activity. This provides a high-resolution localization of the target antigen or enzyme within the cellular or subcellular architecture of the tissue sample. 3hbiomedical.com The intensity of the color can also provide a semi-quantitative measure of enzyme activity. sigmaaldrich.com

Table 2: Key Components and Steps in Fast Red-Based Enzyme Detection
Component/StepDescriptionPurposeReference
Enzyme TargetAlkaline Phosphatase (AP)The enzyme to be localized, often conjugated to a secondary antibody in IHC. biocompare.comclinisciences.com
Enzyme SubstrateNaphthol AS-MX PhosphateA specific substrate that is hydrolyzed by the target enzyme to release a naphthol derivative. sigmaaldrich.com
ChromogenFast Red B SaltReacts with the liberated naphthol to form a visible, insoluble precipitate. 3hbiomedical.com
IncubationTissue is incubated in a solution containing both the substrate and the chromogen.Allows the enzymatic reaction and subsequent coupling to occur in situ. sigmaaldrich.com3hbiomedical.com
Reaction ProductInsoluble Red Azo DyeForms a precipitate at the site of enzyme activity, providing visual localization. clinisciences.com
Mounting MediumAqueous-basedPrevents the dissolution of the alcohol-soluble azo dye precipitate during final slide preparation. 3hbiomedical.com

To improve the quality of staining and the reliability of results, several refinements to histochemical protocols involving Fast Red B Salt have been researched and implemented.

Buffer Composition : The use of phosphate-based buffers should be avoided in protocols for detecting alkaline phosphatase, as inorganic phosphate acts as a competitive inhibitor of the enzyme, which can lead to false-negative results. 3hbiomedical.com Tris-based buffers are a common alternative.

Mounting Media : The red azo-dye precipitate formed by Fast Red is soluble in organic solvents like alcohol and xylene. clinisciences.com3hbiomedical.com Therefore, after staining, it is essential to use an aqueous mounting medium for coverslipping the slides. Dehydration through a graded alcohol series, a standard procedure in many other staining methods, must be avoided as it would dissolve the colored product and ruin the localization.

Counterstaining : To provide context for the red stain, a counterstain is often applied to visualize other cellular structures, such as the nucleus. Common counterstains used with Fast Red include Mayer's hematoxylin (B73222) (which stains nuclei blue) or Nuclear Fast Red (which stains nuclei a lighter red/pink), providing clear contrast to the enzymatic reaction product. sigmaaldrich.comvectorlabs.com

Signal Enhancement and Stability : Research has shown that the red product of the Fast Red reaction is also fluorescent, which can be visualized using fluorescence microscopy. This offers a higher level of sensitivity compared to standard bright-field microscopy. nih.gov The stability of the reagents is also a factor; diazonium salt solutions are prepared fresh, and repetitive warming and cooling of stock solutions are avoided to maintain reactivity. 3hbiomedical.com

Utilization in Other Chemical Detection and Derivatization Methodologies for Research

Beyond its primary use in pigment synthesis and histochemistry, the azo coupling reactivity of Fast Red B Salt makes it a useful tool for the detection and derivatization of other classes of molecules in research settings. The fundamental reaction is the conversion of a colorless analyte into a colored derivative.

The Pauly reaction test is a classical chemical test that uses a diazonium salt to detect the presence of proteins or specific amino acids containing activated aromatic rings, namely tyrosine and histidine. wikipedia.org The diazonium salt couples with the phenolic side chain of tyrosine or the imidazole (B134444) ring of histidine under alkaline conditions to produce a red azo dye, providing a colorimetric confirmation of their presence.

This principle can be extended to the analytical detection of any phenolic compound. Fast Red B Salt can serve as a derivatizing agent to react with phenols, converting them into easily detectable colored compounds. This is particularly useful in techniques like thin-layer chromatography (TLC) or colorimetric assays where a visual confirmation is needed. For example, other diazonium salts like Fast Blue B are used in established colorimetric methods for the rapid estimation of total cannabinoid content in samples, as cannabinoids are phenolic compounds. The reaction of Fast Red B Salt with phenolic analytes would similarly produce a colored solution whose absorbance could be measured with a spectrophotometer for quantitative analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the Fast Red B diazonium cation. ifremer.fr These calculations provide a detailed picture of the electron distribution, orbital energies, and molecular geometry, which are fundamental to understanding the compound's chemical nature.

The electronic structure of the Fast Red B cation (2-methoxy-5-methyl-4-nitrobenzenediazonium) is characterized by a complex interplay of its substituent groups. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating, pushing electron density into the aromatic ring. Conversely, the nitro (-NO₂) and diazonium (-N₂⁺) groups are powerful electron-withdrawing groups. This "push-pull" configuration significantly polarizes the molecule and influences the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations can quantify the HOMO and LUMO energy levels, the gap between them, and the distribution of electron density. The LUMO is typically localized on the diazonium group and the nitro-substituted ring, indicating these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. tandfonline.com

Table 1: Calculated Electronic Properties of Substituted Benzenediazonium (B1195382) Cations This table presents typical values derived from DFT calculations on analogous aromatic diazonium salts to illustrate the data obtainable for the Fast Red B cation.

PropertyBenzenediazonium4-Nitrobenzenediazonium4-Methoxybenzenediazonium
HOMO Energy (eV)-8.12-8.55-7.68
LUMO Energy (eV)-4.25-5.10-4.01
HOMO-LUMO Gap (eV)3.873.453.67
C-N Bond Length (Å)1.4151.4081.421
N≡N Bond Length (Å)1.0851.0861.084

Molecular Modeling of Interactions with Reactants, Intermediates, and Solvents

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of Fast Red B Salt Zinc Sulfate (B86663) in solution and its interactions with other molecules. tandfonline.comnih.gov These simulations model the movements of atoms and molecules over time, providing a view of the solvation shell, ion pairing, and the approach of reactants. nih.gov

In an aqueous environment, MD simulations can reveal how water molecules arrange themselves around the diazonium cation and the zinc sulfate counterions. This solvation structure is crucial as it mediates the compound's reactivity. acs.org The simulations can calculate interaction energies between the solute and solvent, shedding light on the compound's solubility and the stability of the ions in solution. tandfonline.com

When modeling an azo coupling reaction, MD simulations can track the trajectory of a coupling agent (e.g., a naphthol derivative) as it approaches the Fast Red B cation. These simulations help identify preferential binding orientations and encounter complexes that may precede the chemical reaction. nih.govresearchgate.net By analyzing the interactions between the diazonium ion and potential reactants or reaction intermediates, researchers can understand the steric and electrostatic factors that govern the initial stages of the reaction. For example, simulations can show how the methoxy and methyl groups on the Fast Red B cation might sterically hinder the approach of a bulky reactant. nih.gov

Prediction of Reaction Pathways, Transition States, and Product Formation

A primary goal of computational chemistry is to map the entire energy landscape of a chemical reaction. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed, revealing the most likely reaction pathway. nih.gov

For Fast Red B Salt, this involves modeling its key reactions, such as azo coupling and decomposition. Quantum chemical calculations can identify the geometric structure and energy of the transition state—the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies can compare the activation energies for competing reaction pathways. researchgate.net For example, they can determine whether azo coupling with a phenolic compound is kinetically favored over the undesired decomposition of the diazonium salt under specific conditions (e.g., pH, temperature). lkouniv.ac.in The calculations can also model the formation of intermediates, such as a sigma complex in the azo coupling reaction, and confirm that the proposed mechanism is energetically feasible. rsc.org By examining the electronic structure of the transition state, researchers can gain insight into the nature of bond-making and bond-breaking processes.

Table 2: Representative Calculated Activation Energies for Diazonium Salt Reactions This table provides illustrative activation energies (ΔG‡) for key reaction steps of diazonium salts, based on computational studies of similar systems.

Reaction StepDescriptionTypical Calculated ΔG‡ (kcal/mol)
Azo Coupling (with Phenoxide)Electrophilic attack of diazonium ion on an activated aromatic ring.10 - 15
Homolytic DediazoniationFormation of an aryl radical and N₂.20 - 25
Heterolytic DediazoniationFormation of an aryl cation and N₂.25 - 30

Computational Studies on the Role of the Zinc Sulfate Counterion

The counterion plays a significant, though often overlooked, role in the stability and reactivity of diazonium salts. researchgate.netresearchgate.net While often depicted as a spectator ion, the zinc sulfate [ZnSO₄] complex can influence the solid-state structure and the behavior of the Fast Red B cation in solution.

Computational models can investigate the nature of the interaction between the Fast Red B diazonium cation and the sulfate (SO₄²⁻) and zinc (Zn²⁺) ions. In the solid state, these calculations can predict the crystal lattice energy and the proximity of the counterion to the reactive diazonium group. A close association might sterically hinder reactions or electrostatically stabilize the cation. The impact of the counterion is known to affect the chemical stability of crystalline salts. nih.gov

In solution, molecular dynamics simulations can be used to study the extent of ion pairing versus dissociation. mdpi.com The formation of solvent-separated ion pairs or contact ion pairs can affect the electrophilicity of the diazonium cation. A tightly bound sulfate anion could slightly reduce the positive charge on the diazonium group, potentially slowing down its reaction with nucleophiles. Furthermore, studies on the interaction between zinc salts and other organic molecules show that the nature of the counterion is critical in determining the final structure and behavior of the resulting complexes. researchgate.net Computational analysis can quantify these subtle but important effects, providing a more complete picture of the Fast Red B Salt Zinc Sulfate system as a whole.

Emerging Research Areas and Future Directions

Exploration of Novel Synthetic Applications Beyond Traditional Azo Chemistry

While historically rooted in azo dye chemistry, Fast Red B Salt Zinc Sulfate (B86663) is being explored for new synthetic purposes. Research is emerging in the field of polymer chemistry and advanced materials science where the compound's diazonium group can be utilized for surface functionalization and the synthesis of novel polymers. The reactivity of the diazonium salt allows for its grafting onto polymer surfaces, thereby modifying their chemical and physical properties. This opens up possibilities for creating materials with enhanced functionalities for a range of applications.

Another area of investigation is the use of Fast Red B Salt Zinc Sulfate as a precursor or intermediate in the synthesis of high-performance pigments. jayfinechem.com Its chemical structure can be modified to create pigments with superior lightfastness, thermal stability, and dispersibility, making them suitable for demanding applications in plastics, coatings, and inks. jayfinechem.com

Integration into Advanced Analytical Platforms and Sensor Technologies for Research

The integration of this compound into advanced analytical platforms and sensor technologies is a growing area of interest. Although direct application as a primary sensing element is not yet widely documented, its properties as a chromogenic and electrochemical reagent are being leveraged.

In the realm of biosensing, diazonium salts are known to be effective for the modification of electrode surfaces, and research is ongoing to explore the potential of this compound in this capacity. The zinc component of the compound could also play a role in the development of sensors for specific analytes that interact with zinc ions. For instance, research has shown the development of whole-cell zinc biosensors that produce pigmented metabolites in response to zinc levels, demonstrating a proof-of-concept for colorimetric sensing of metal ions. acs.org

Furthermore, the electrochemical properties of related zinc compounds and diazonium salts are being investigated for the development of sensitive and selective electrochemical sensors. nih.govfrontiersin.org While not directly focused on this compound, this research provides a foundation for its future exploration in similar applications.

Development of Environmentally Benign Research Methodologies Utilizing the Compound

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop environmentally benign research methodologies involving this compound. This includes the exploration of "green" synthesis routes for the compound itself, aiming to reduce the use of hazardous reagents and solvents.

Moreover, the application of this compound in greener analytical and synthetic processes is being considered. For example, its use in aqueous-based synthetic methods or as a component in recyclable catalytic systems would contribute to more sustainable chemical practices. The broader field of green synthesis of zinc-containing nanoparticles, often from zinc salts like zinc sulfate, highlights a trend towards more environmentally friendly approaches in inorganic chemistry. nih.govresearchgate.netnih.gov These methodologies often utilize natural extracts and mild reaction conditions, which could potentially be adapted for processes involving this compound.

Interdisciplinary Research Incorporating this compound

The unique combination of an organic diazonium salt and an inorganic zinc salt within a single compound makes this compound a candidate for interdisciplinary research, particularly at the interface of materials science, nanotechnology, and biology.

In materials science, the compound could be used to create hybrid organic-inorganic materials with novel optical, electronic, or catalytic properties. The organic component can be tailored for specific functionalities, while the inorganic zinc component can contribute to the material's structural integrity or electronic properties.

In the field of nanotechnology, the zinc component of the salt could serve as a precursor for the in-situ formation of zinc-based nanoparticles within a polymer matrix derived from the diazonium component. This approach could lead to the development of nanocomposites with enhanced mechanical, thermal, or barrier properties. The synthesis of zinc oxide nanoparticles from zinc sulfate for various applications, including biofortification in agriculture, demonstrates the versatility of zinc salts in creating functional nanomaterials. researchgate.net

Q & A

Q. How should researchers design experiments to assess zinc sulfate’s role in enzymatic or biochemical assays (e.g., sulfatase activity)?

  • Methodological Answer : Incorporate zinc sulfate as a cofactor in enzyme preparations (e.g., sulfatase) at concentrations validated by prior studies . Use control groups with zinc-deficient buffers to isolate its effects. Quantify outcomes via spectrophotometric assays (e.g., prostaglandin E levels measured via ELISA, as in non-athlete serum studies) .

Advanced Research Questions

Q. How can contradictory findings in zinc sulfate’s immunomodulatory effects (e.g., vaccine adjuvant studies) be resolved?

  • Methodological Answer : Conduct meta-analyses of clinical trials, controlling for variables such as dosage (e.g., 200 mg/day in elderly vaccine studies ), participant demographics, and baseline zinc status. Use multivariate regression to identify confounding factors (e.g., age, BMI) and validate results via cytokine profiling or flow cytometry .

Q. What advanced spectroscopic techniques are suitable for studying interactions between Fast Red B Salt and zinc sulfate in histochemical staining?

  • Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to identify coordination complexes between zinc ions and azo dyes like Fast Red B. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface composition and binding efficiency . Validate staining reproducibility using standardized tissue sections and blinded evaluators.

Q. How can researchers address discrepancies in zinc sulfate’s bioavailability across in vitro vs. in vivo models?

  • Methodological Answer : Use compartmental pharmacokinetic modeling to compare absorption rates in cell cultures (e.g., Caco-2 monolayers) versus animal models. Quantify zinc uptake via radiolabeled isotopes (⁶⁵Zn) and correlate with serum zinc levels using AAS .

Q. What statistical approaches are recommended for analyzing dose-response relationships in zinc sulfate toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring data meets normality assumptions via Shapiro-Wilk tests . For non-parametric data, employ Kruskal-Wallis with Dunn’s correction.

Methodological Best Practices

  • Data Reporting : Adhere to Beilstein Journal guidelines: avoid duplicating tables/figures in text, and provide raw data in supplementary files with hyperlinked references .
  • Conflict Resolution : For contradictory results, use systematic reviews (e.g., PRISMA framework) and sensitivity analyses to assess study heterogeneity .
  • Ethical Compliance : In clinical trials, ensure blinding protocols (e.g., placebo vs. zinc sulfate groups) and disclose funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.